![molecular formula C21H14N2O3 B420621 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-67-4](/img/structure/B420621.png)

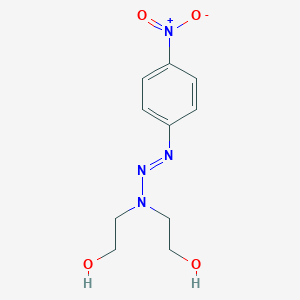

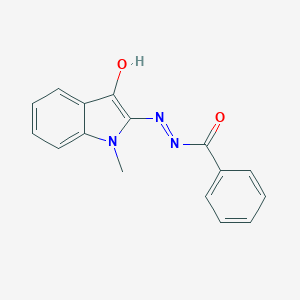

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile, also known as 2A4BC, is a heterocyclic compound with a broad range of applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. It has also been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Novel substituted 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives were synthesized through condensation and cyclization reactions, offering potential in diverse applications due to their structural versatility (Liu et al., 2019).

- A green chemistry approach was used to synthesize various substituted chromenes, highlighting the move towards environmentally friendly methods in chemical synthesis (El-Maghraby, 2014).

Biological and Medicinal Applications

- Derivatives of this compound exhibited antibacterial effects against certain bacterial strains, suggesting their potential as candidates for new antibacterial drugs (Moshafi et al., 2016).

- Certain derivatives were found to have inhibitory effects on tumor cell lines and protein kinases, indicating their potential use in cancer therapy (Bazureau Jean Pierre et al., 2017).

- Synthesized derivatives showed inhibitory activity in breast carcinoma cell lines, further supporting their potential in cancer treatment (Rafinejad et al., 2012).

Advanced Chemical Reactions

- Innovative synthesis methods have been developed for these compounds, using catalyst-free reactions and green synthesis approaches, indicating a shift towards more sustainable and efficient production methods (Daloee & Behbahani, 2020).

Propiedades

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c22-10-16-19(13-6-8-17-18(9-13)25-11-24-17)15-7-5-12-3-1-2-4-14(12)20(15)26-21(16)23/h1-9,19H,11,23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEUJPYNXNOABM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B420541.png)

![4'-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-4-yl acetate](/img/structure/B420546.png)

![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)

![3,6-dibromo-2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one hydrazone](/img/structure/B420552.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)

![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)